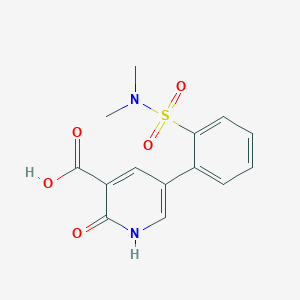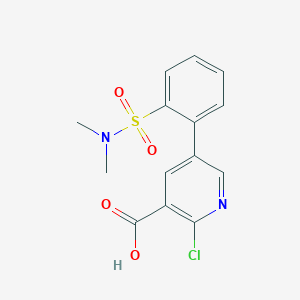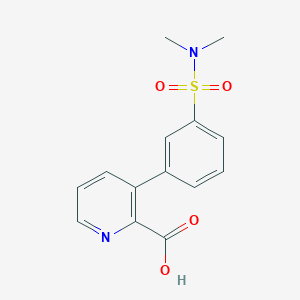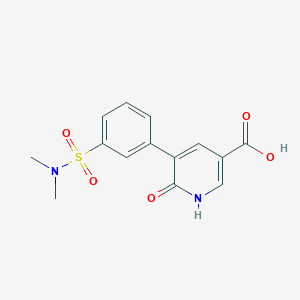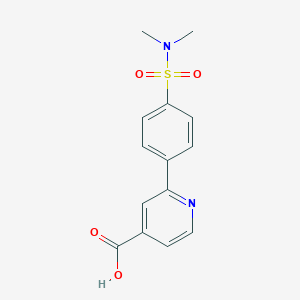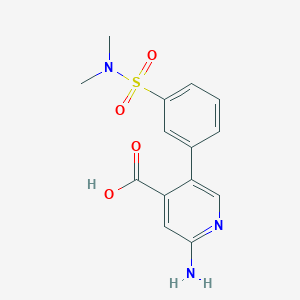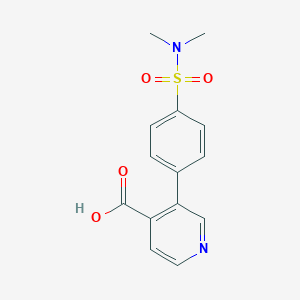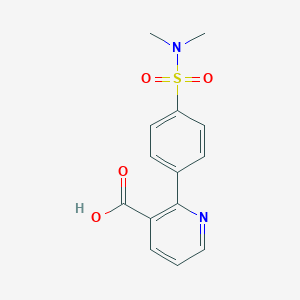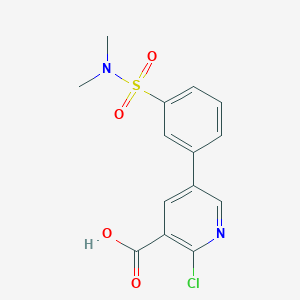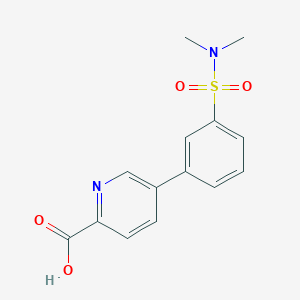
5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
Descripción general
Descripción
5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, also known as 5-DMPPA, is an organic compound with a chemical formula of C12H14N2O3S. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 5-DMPPA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as an intermediate in organic synthesis, as a ligand in metal complexes, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of metal complexes for applications in catalysis, electrochemistry, and spectroscopy. It has also been used in the study of enzyme kinetics and the study of protein-ligand interactions. Furthermore, it has been used as an inhibitor in the study of enzyme function and as a probe for studying membrane transport.
Mecanismo De Acción
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes by binding to their active sites and preventing their substrate from binding. It is also believed to act as an inhibitor of membrane transport proteins by binding to their transmembrane domains and preventing their substrates from passing through the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the activity of certain membrane transport proteins, including sodium-dependent glucose transporters. Furthermore, it has been shown to have antioxidant and anti-inflammatory effects in cell culture models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also non-toxic and has a low environmental impact. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its lack of specificity. It has been shown to inhibit a wide range of enzymes and membrane transport proteins, making it difficult to study the effects of a single enzyme or transport protein.
Direcciones Futuras
For research on 5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the specific enzymes and membrane transport proteins that it inhibits and to develop more specific inhibitors for these targets. Finally, further research is needed to explore the potential of 5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
5-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized by the reaction of 3-N,N-dimethylsulfamoylphenylacetic acid with sodium picolinate in aqueous solution. The reaction takes place at room temperature and is catalyzed by an acid. The reaction yields a white, crystalline solid which can be purified by recrystallization from aqueous ethanol.
Propiedades
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)11-6-7-13(14(17)18)15-9-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTSLFIKGLTIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168864 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-30-7 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261951-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





